molecular formula C15H20O4 B1234958 Baileyin

Baileyin

Cat. No. B1234958
M. Wt: 264.32 g/mol
InChI Key: PRFWDFBVAWMKOR-BBWOBEDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Baileyin is a gamma-lactone.

Scientific Research Applications

1. Steroidal Saponins in Liriope Muscari

The steroidal saponins in Liriope muscari (Decne.) L. H. Bailey, a traditional Chinese medicine, have been the subject of research for their potential health benefits. A study developed a method to analyze the major components in L. muscari roots, identifying 16 components primarily by ultra-high-performance liquid chromatography with ion-trap time-of-flight mass spectrometry. This research suggests its effectiveness in quality assessment and control of steroid saponins in L. muscari (Li et al., 2014).

2. Anti-Inflammatory Effects

The anti-inflammatory activities of aqueous extract from Radix Liriope muscari (Decne.) Bailey (Lm-a), its crude saponin fraction (Lm-s), and a major component (Lm-3) were explored. This research provides pharmacological evidence for its clinical use in treating inflammatory diseases (Tian et al., 2011).

properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1R,3R,5R,7S,8Z,11S)-7-hydroxy-5,9-dimethyl-14-methylidene-4,12-dioxatricyclo[9.3.0.03,5]tetradec-8-en-13-one

InChI

InChI=1S/C15H20O4/c1-8-4-10(16)7-15(3)13(19-15)6-11-9(2)14(17)18-12(11)5-8/h4,10-13,16H,2,5-7H2,1,3H3/b8-4-/t10-,11-,12+,13-,15-/m1/s1

InChI Key

PRFWDFBVAWMKOR-BBWOBEDSSA-N

Isomeric SMILES

C/C/1=C/[C@H](C[C@@]2([C@H](O2)C[C@H]3[C@H](C1)OC(=O)C3=C)C)O

SMILES

CC1=CC(CC2(C(O2)CC3C(C1)OC(=O)C3=C)C)O

Canonical SMILES

CC1=CC(CC2(C(O2)CC3C(C1)OC(=O)C3=C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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